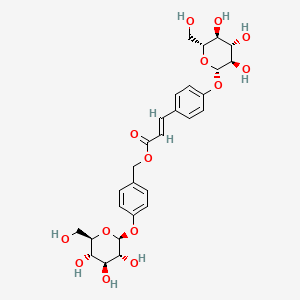

Shancigusin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Shancigusin I is a natural compound found in Cremastra appendiculata . It is a high-purity natural product .

Synthesis Analysis

The total synthesis of Shancigusin C, a related compound, was conducted by employing the Perkin reaction to forge the central stilbene core . The synthesis of Bletistrin G, another related compound, was achieved by the Wittig olefination followed by several regioselective aromatic substitution reactions . Both syntheses were completed by applying only renewable starting materials according to the principles of xylochemistry .Molecular Structure Analysis

The Shancigusin I molecule contains a total of 79 bonds. There are 45 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, and 12 aromatic bonds . The compounds were isolated by repeated column chromatography with silica gel, Sephadex LH-20, and ODS-HPLC. The structures were elucidated by analysis of spectroscopic data(1H-NMR and 13C-NMR) .Chemical Reactions Analysis

The total synthesis of Shancigusin C was conducted by employing the Perkin reaction to forge the central stilbene core . The synthesis of Bletistrin G was achieved by the Wittig olefination followed by several regioselective aromatic substitution reactions .Physical And Chemical Properties Analysis

Shancigusin I has a molecular weight of 594.56 and its molecular formula is C28H34O14 . It is a solid, white to off-white compound .Applications De Recherche Scientifique

Chemical Characterization

Shancigusin I is identified as one of the chemical constituents extracted from traditional medicinal plants. For instance, it was isolated from the EtOAc extract of the tuber of Cremastra appendiculata and identified through various chromatographic techniques and spectroscopic data analysis (Yuan & Liu, 2015). Similarly, other compounds like Shancigusins E-I were isolated from the tubers of Pleione yunnanensis, showcasing the diversity of chemical compounds available in these plants (Dong et al., 2013).

Biological Activities and Synthesis

The biological activities of Shancigusin I and its related compounds have been a subject of research. For instance, the cytotoxic properties of Shancigusin C, a related compound, against tumor cells indicate its potential as a starting point for further structural variation (Geske et al., 2021). This showcases the interest in these compounds for potential therapeutic applications.

Antioxidant Activities

Compounds like Shancigusin F have been isolated from plants like Pleione grandiflora and shown potent DPPH free radical scavenging effects, which is a measure of antioxidant activity (Li et al., 2022). Antioxidants are crucial in neutralizing free radicals, which can damage cells and lead to various diseases.

Antibacterial Properties

Studies have also been conducted on the antibacterial activities of compounds isolated from medicinal plants. For example, bletistrins, including Shancigusin B, isolated from the rhizomes of Bletilla striata, showed inhibitory activities against various bacterial strains, indicating their potential as antibacterial agents (Jiang et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFVSRSBPGWWOF-YHUVOSSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shancigusin I | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)

![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)